molecular formula C16H15NOS B14370583 (4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole CAS No. 90329-05-8

(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B14370583
CAS No.: 90329-05-8
M. Wt: 269.4 g/mol
InChI Key: GUGQGTHZUDWMOE-LRDDRELGSA-N
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Description

(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is a chiral compound with a unique structure that includes a dihydro-1,2-oxazole ring

Preparation Methods

The synthesis of (4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, such as dichloromethane, under controlled temperature and pressure .

Chemical Reactions Analysis

(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule. .

Scientific Research Applications

(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

(4R,5S)-5-Methyl-3-phenyl-4-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can be compared with other similar compounds, such as:

    (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: This compound has a similar oxazolidinone ring but lacks the phenylsulfanyl group.

    (4R,5S)-5-Octyl-4-(phenylsulfanyl)dihydro-2(3H)-furanone: This compound has a furanone ring instead of an oxazole ring.

    (4R,5S)-2-Methyl-5-(phenoxymethyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one: This compound contains a cyclohexenone ring and a phenylsulfonyl group .

Properties

CAS No.

90329-05-8

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

(4R,5S)-5-methyl-3-phenyl-4-phenylsulfanyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H15NOS/c1-12-16(19-14-10-6-3-7-11-14)15(17-18-12)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16-/m0/s1

InChI Key

GUGQGTHZUDWMOE-LRDDRELGSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=NO1)C2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

CC1C(C(=NO1)C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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